molecular formula C13H25NO3 B3052877 Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate CAS No. 473836-98-5

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Cat. No. B3052877
CAS RN: 473836-98-5
M. Wt: 243.34
InChI Key: PRBKOJFHUGVGDZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, also known as Boc-HEA-Azepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine has shown potential as a building block for the development of novel drugs. Its unique structure and properties make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Researchers have also explored its potential as a targeting ligand for drug delivery systems.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. Its unique structure allows it to bind to target molecules with high affinity, which can lead to the inhibition or activation of specific pathways.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, its synthesis can be challenging and time-consuming, and its high cost may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine. One potential area of exploration is its use as a targeting ligand for drug delivery systems. Researchers can also investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies can be conducted to understand its mechanism of action and optimize its synthesis process for large-scale production.
Conclusion
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine is a promising compound with potential applications in drug development. Its unique structure and properties make it a valuable building block for the development of novel drugs. While its synthesis can be challenging, its advantages for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and explore its potential for therapeutic use in various diseases.

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBKOJFHUGVGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152047
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

CAS RN

473836-98-5
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473836-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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